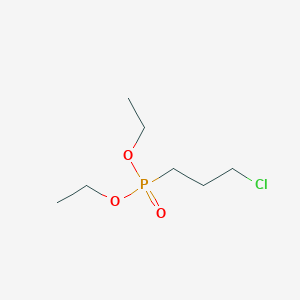
1-Chloro-3-diethoxyphosphoryl-propane
Descripción general
Descripción
1-Chloro-3-diethoxyphosphoryl-propane is a chemical compound with the molecular formula C7H16ClO3P and a molecular weight of 214.63 g/mol. This compound has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
Target of Action
The primary target of 1-Chloro-3-diethoxyphosphoryl-propane is likely to be organic compounds containing carbon-hydrogen bonds, particularly at the benzylic position . The benzylic position refers to a carbon atom that is directly attached to a benzene ring or other aromatic system .
Mode of Action
this compound may undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces a leaving group in a larger molecule . The compound can act as an electrophile, accepting the electron pair from the nucleophile . This results in the formation of a new bond and the release of the leaving group .
Biochemical Pathways
It’s plausible that the compound could participate in reactions involving phosphorus ylides, also known as wittig reactions . These reactions result in the formation of alkenes, which are key components in various biochemical pathways .
Pharmacokinetics
Given its molecular structure, it’s reasonable to assume that it could be absorbed through the skin or respiratory tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Its potential to participate in nucleophilic substitution reactions and wittig reactions suggests that it could contribute to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .
Métodos De Preparación
The synthesis of 1-Chloro-3-diethoxyphosphoryl-propane typically involves the reaction of 3-chloropropanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Chloro-3-diethoxyphosphoryl-propane undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form diethyl phosphonic acid and 3-chloropropanol.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3-diethoxyphosphoryl-propane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Comparación Con Compuestos Similares
1-Chloro-3-diethoxyphosphoryl-propane can be compared with other similar compounds, such as diethyl (3-chloropropyl)phosphonate. While both compounds share a similar core structure, this compound is unique due to its specific substituents and reactivity. Other similar compounds include:
- Diethyl (3-chloropropyl)phosphonate
- 3-Chloropropylphosphonic acid
- 3-Chloropropylphosphine oxide
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in various research and industrial contexts .
Propiedades
IUPAC Name |
1-chloro-3-diethoxyphosphorylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSVVVQJFTZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B3254080.png)

![4-Chloro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B3254090.png)



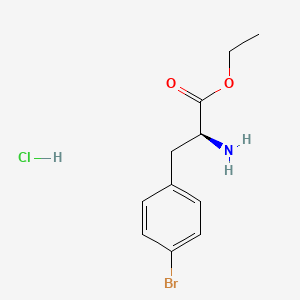

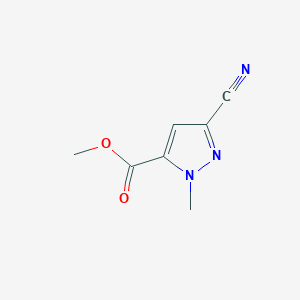
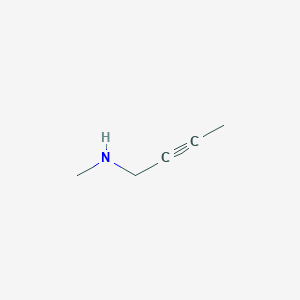
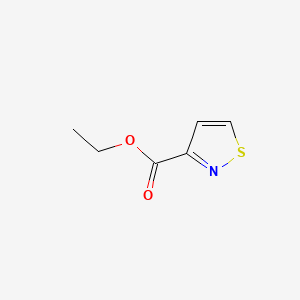
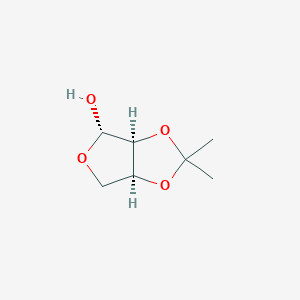
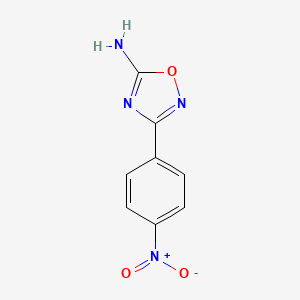
![2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B3254167.png)
